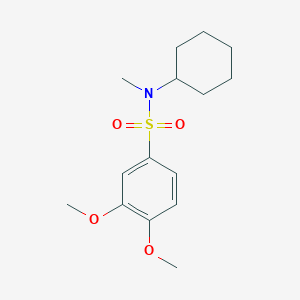

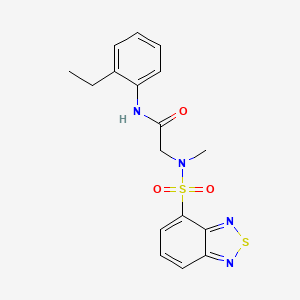

![molecular formula C13H12ClN5 B7451911 N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)

N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Overview

Description

N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in various immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, organ transplantation, and cancer.

Scientific Research Applications

Synthesis and Characterization:

- Pyrazolo[3,4-d]pyrimidines, including related derivatives, have been synthesized and characterized through various methods. These compounds have shown significant biological activities in medicinal areas (Xu Li-feng, 2011).

Pharmacological Activities:

- Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines are known for their various pharmacological activities. Specific derivatives have been explored for selective production and their structural compositions were thoroughly analyzed (V. A. Ogurtsov & O. Rakitin, 2021).

- Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have been synthesized and tested for A1 adenosine receptor affinity. Specific substitutions at N1 and N5 positions have shown promising activities, indicating potential therapeutic applications (F. Harden, R. Quinn & P. Scammells, 1991).

- Synthesis of N‐alkylated pyrazolo[3,4‐d]pyrimidine analogs revealed their inhibition properties against acetylcholinesterase and carbonic anhydrase, indicating therapeutic potential in related disorders (Busra O Aydin, D. Anil & Yeliz Demir, 2021).

Antitumor and Antimicrobial Activities:

- Studies have identified antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives. Such findings are crucial for developing new medications targeting specific cancers and infections (A. Titi et al., 2020).

- Synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated significant antitumor activity, especially against the MCF-7 human breast adenocarcinoma cell line. This indicates their potential as chemotherapeutic agents (Khaled R. A. Abdellatif et al., 2014).

- Novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting their multifaceted potential in medicinal chemistry (A. Rahmouni et al., 2016).

Structural Analysis:

- Detailed structural analysis of synthesized pyrazolo[3,4-d]pyrimidine derivatives has been conducted using techniques like X-ray crystallography and NMR spectroscopy. Understanding the molecular structure is crucial for predicting and enhancing biological activity (Jorge Trilleras et al., 2008).

Insecticidal and Antibacterial Potential:

- Some derivatives have been tested for insecticidal and antibacterial potential, indicating the broad-spectrum utility of these compounds in various domains (P. P. Deohate & Kalpana A. Palaspagar, 2020).

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5/c1-19-13-11(7-18-19)12(16-8-17-13)15-6-9-3-2-4-10(14)5-9/h2-5,7-8H,6H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQFMKJWFNIXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)

![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)

![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)

![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)

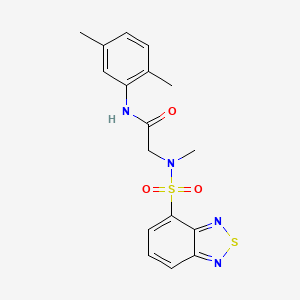

![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)

![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)